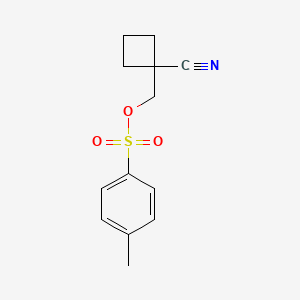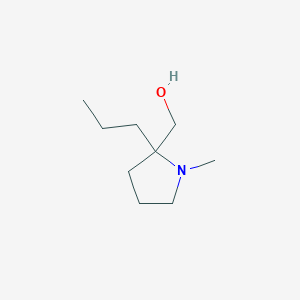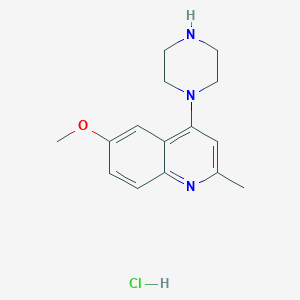
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The exact properties of this specific compound would depend on the precise arrangement of its atoms and any additional functional groups.
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which consists of three carbon atoms and two adjacent nitrogen atoms in a five-membered ring . The exact structure would depend on the location and nature of the other substituents on the molecule.Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, depending on the exact structure of the compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For example, the compound’s solubility, melting point, boiling point, and reactivity would all depend on the nature of its atoms and the bonds between them .Applications De Recherche Scientifique
Synthesis and Antioxidant Efficiency
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride and its derivatives have been synthesized and analyzed for their efficiency as antioxidants in lubricating greases. The total acid number and oxygen pressure drop of these compounds in lubricating greases were studied, showing that they have notable antioxidant properties (Hussein, Ismail, & El-Adly, 2016).
Potential Antimicrobial Agents
These compounds have also been explored for their potential as antimicrobial agents. A series of thiazolone derivatives, which include the 3-(1-methyl-1H-pyrazol-4-yl) motif, have shown remarkable in vitro antimicrobial potency against various microorganisms (Desai, Joshi, & Rajpara, 2013).
Utility in Synthesizing Heterocyclic Compounds with Antimicrobial Activity
The utility of similar pyrazole-1-carbothioamide derivatives in the synthesis of heterocyclic compounds has been demonstrated, with these compounds exhibiting promising in vitro antibacterial and antifungal activities (Abdelhamid et al., 2019).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of related dihydro-1H-pyrazole compounds have been conducted, providing insight into the molecular geometries and electrostatic potential maps of these molecules (Şahin et al., 2011).
Exploration in Antimalarial and Anti-SARS-CoV-2 Activities
Notably, some pyrazole derivatives, including those with a 7-chloroquinolin-4-yl motif, have been synthesized and evaluated for their antimalarial activity and potential anti-SARS-CoV-2 properties (Zapol’skii et al., 2022).
Anti-Tumor Potential
These compounds have also been assessed for their potential as anti-tumor agents. Bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety, synthesized from similar pyrazole compounds, showed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Evaluation as Antiobesity Agents
In the context of obesity research, diaryl dihydropyrazole-3-carboxamides, related to the chemical structure , have been synthesized and evaluated for their effectiveness in suppressing appetite and reducing body weight in animal models (Srivastava et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1-oxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.2ClH/c1-11-5-7(4-10-11)8-6-13(12)3-2-9-8;;/h4-5,8-9H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVQRHFPSSVDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CS(=O)CCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



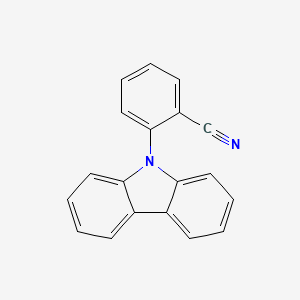
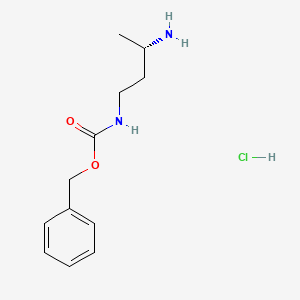
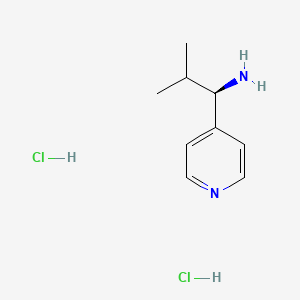
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)

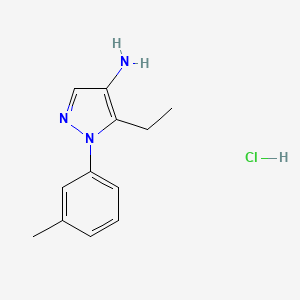
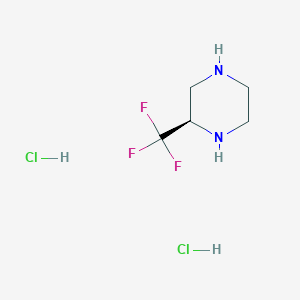
![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)

